molecular formula C25H27NO2 B132201 α-羟基去甲基他莫昔芬 CAS No. 162070-61-3

α-羟基去甲基他莫昔芬

货号 B132201
CAS 编号: 162070-61-3
分子量: 373.5 g/mol
InChI 键: GREXPZNIZPCGIV-IZHYLOQSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alpha-Hydroxy-N-desmethyltamoxifen is a metabolite of tamoxifen, a drug commonly used in the treatment of breast cancer. It has been implicated in the metabolic activation of tamoxifen, leading to the formation of DNA adducts in rat liver cells, which may contribute to its genotoxic effects and potential carcinogenicity . The compound has been shown to form DNA adducts in the absence of metabolizing enzymes, suggesting a direct interaction with DNA .

Synthesis Analysis

The synthesis of alpha-Hydroxy-N-desmethyltamoxifen has been reported in studies where it was used to characterize the major DNA adducts formed by this metabolite in vitro and in vivo . Additionally, alpha-acetoxy-N-desmethyltamoxifen was synthesized as a model activated metabolite of N-desmethyltamoxifen, which further supports the role of alpha-Hydroxy-N-desmethyltamoxifen in the formation of DNA adducts .

Molecular Structure Analysis

Alpha-Hydroxy-N-desmethyltamoxifen has been structurally characterized, and its metabolites have been identified using techniques such as mass spectrometry and HPLC-electrospray ionization MS. These studies have helped to elucidate the metabolic pathways of tamoxifen and its analogs, confirming that alpha-hydroxylation is a key step in the formation of DNA-reactive metabolites .

Chemical Reactions Analysis

The metabolic activation of alpha-Hydroxy-N-desmethyltamoxifen involves its conversion to a highly reactive sulfate ester, which can then form DNA adducts . The formation of these adducts has been demonstrated in rat liver cells and is thought to be a critical step in the genotoxicity of tamoxifen . The R-isomer of alpha-Hydroxy-N-desmethyltamoxifen has been shown to form more DNA adducts than the S-isomer, indicating stereoselective metabolic activation .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of alpha-Hydroxy-N-desmethyltamoxifen are not detailed in the provided papers, the compound's reactivity with DNA and its susceptibility to further metabolic activation, such as sulfation, are well-documented . The compound's ability to form DNA adducts without additional metabolic enzymes suggests it has a high affinity for DNA . Additionally, the use of deuterium-labeled tamoxifen analogs has provided insights into the metabolic processes and the significant isotope effects associated with alpha-hydroxylation .

科学研究应用

代谢活化和药理遗传学

α-羟基去甲基他莫昔芬是他莫昔芬的代谢物,他莫昔芬是一种广泛用于治疗雌激素受体-α阳性乳腺癌的药物。他莫昔芬的疗效在很大程度上取决于细胞色素 P450 酶对其进行代谢活化,从而产生活性代谢物,如 α-羟基去甲基他莫昔芬和恩度西芬。了解遗传多态性对他莫昔芬及其代谢物代谢的影响对于个性化治疗和提高患者反应率至关重要。尽管已发现各种遗传多态性对他莫昔芬及其代谢物的药代动力学和药效动力学有影响,但药理遗传学在调整治疗中的作用仍在研究中,尚未达成共识 (de Vries Schultink 等人,2015)。

作用机制和治疗潜力

他莫昔芬的代谢物,包括 α-羟基去甲基他莫昔芬,对于理解该药物的作用机制和探索其在乳腺癌治疗之外的治疗潜力至关重要。对他莫昔芬及其衍生物的研究促进了具有减少的副作用和更广泛治疗靶点的新的药物的开发。合成新型他莫昔芬衍生物的持续努力旨在进一步揭示该药物的作用机制,并发现用于各种治疗应用的具有药理活性的新药物 (Shagufta & Ahmad,2018)。

生物分析方法和药代动力学

他莫昔芬及其代谢物(包括 α-羟基去甲基他莫昔芬)的药代动力学已得到广泛研究。已经开发出一系列生物分析方法来识别和定量生物样品中的他莫昔芬及其 I 期代谢物。液相色谱与质谱联用等技术的进步促进了对他莫昔芬代谢的理解,为支持其治疗应用的药代动力学和药效动力学研究奠定了基础 (Teunissen 等人,2010)。

作用机制

Target of Action

Alpha-Hydroxy-N-desmethyltamoxifen, a metabolite of tamoxifen, primarily targets the estrogen receptors (ERs) . These receptors play a crucial role in the growth and development of breast tissue .

Mode of Action

The compound interacts with its targets, the ERs, in a unique way. In breast tissue, it acts as an antagonist of the estrogen receptor via its active metabolite, hydroxytamoxifen . In other tissues such as the endometrium, it behaves as anagonist , thus it may be characterized as a mixed agonist/antagonist .

Biochemical Pathways

The compound is part of a series of tamoxifen metabolites that exhibit a range of partial agonist and antagonist activities for ER-mediated effects .

Pharmacokinetics

The pharmacokinetics of alpha-Hydroxy-N-desmethyltamoxifen is influenced by the cytochrome P450 (CYP) 2D6 genotype of the patient . Medications commonly prescribed to patients on tamoxifen therapy can also inhibit the production of this metabolite . This suggests that the compound’s ADME properties and bioavailability are subject to individual genetic variations and concomitant medication use.

Result of Action

The compound’s action results in the inhibition of estrogen-stimulated breast cancer cell proliferation and the regulation of estrogen-responsive genes . It has essentially equivalent activity to the potent metabolite 4-hydroxy tamoxifen (4-OH-tam), often described as the active metabolite of tamoxifen .

Action Environment

The action, efficacy, and stability of alpha-Hydroxy-N-desmethyltamoxifen are influenced by environmental factors such as the patient’s CYP2D6 status and the concomitant administration of drugs that inhibit CYP2D6 activity . These factors have the potential to affect the response to tamoxifen therapy .

安全和危害

N-Desmethyltamoxifen HCl, a related compound, is classified as a carcinogen (Category 1B), reproductive toxin (Category 1B), and is very toxic to aquatic life with long-lasting effects .

未来方向

The metabolism of tamoxifen, from which alpha-Hydroxy-N-desmethyltamoxifen is derived, is being redefined in light of several important pharmacological observations . Recent studies have identified 4-hydroxy N-desmethyltamoxifen (endoxifen) as an important metabolite of tamoxifen necessary for antitumor actions . This suggests that significant numbers of women might not receive optimal benefit from tamoxifen treatment, which has implications for breast cancer treatment and prevention .

属性

IUPAC Name

(E)-4-[4-[2-(methylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO2/c1-19(27)24(20-9-5-3-6-10-20)25(21-11-7-4-8-12-21)22-13-15-23(16-14-22)28-18-17-26-2/h3-16,19,26-27H,17-18H2,1-2H3/b25-24-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREXPZNIZPCGIV-IZHYLOQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401344152
Record name (E)-4-[4-[2-(methylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401344152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Hydroxy-N-desmethyltamoxifen

CAS RN

162070-61-3
Record name alpha-Hydroxytamoxifen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162070613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-4-[4-[2-(methylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401344152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Hydroxy-N-desmethyltamoxifen
Reactant of Route 2
alpha-Hydroxy-N-desmethyltamoxifen
Reactant of Route 3
Reactant of Route 3
alpha-Hydroxy-N-desmethyltamoxifen
Reactant of Route 4
alpha-Hydroxy-N-desmethyltamoxifen
Reactant of Route 5
Reactant of Route 5
alpha-Hydroxy-N-desmethyltamoxifen
Reactant of Route 6
alpha-Hydroxy-N-desmethyltamoxifen

Q & A

Q1: How does alpha-Hydroxy-N-desmethyltamoxifen exert its genotoxic effects?

A: Alpha-Hydroxy-N-desmethyltamoxifen is a metabolite of tamoxifen that exhibits genotoxic properties, primarily in the liver. It forms DNA adducts, which are alterations in the DNA structure caused by the covalent binding of the metabolite. Research suggests that alpha-Hydroxy-N-desmethyltamoxifen undergoes metabolic activation in the liver, primarily through sulfotransferase enzymes. This activation leads to the formation of a reactive carbocation, which can then attack and bind to DNA, forming the adducts [, , ].

Q2: Is there a difference in the genotoxicity of the two enantiomers of alpha-Hydroxy-N-desmethyltamoxifen?

A: Yes, research has shown that the R-enantiomer of alpha-Hydroxy-N-desmethyltamoxifen is significantly more genotoxic than the S-enantiomer. In rat hepatocytes, the R-enantiomer formed ten times more DNA adducts than the S-enantiomer. This difference is attributed to the R-enantiomer being a more favorable substrate for sulfotransferase enzymes, leading to a greater generation of the reactive carbocation responsible for DNA adduct formation [].

Q3: What is the primary DNA adduct formed by alpha-Hydroxy-N-desmethyltamoxifen?

A: Studies have identified (E)-alpha-(deoxyguanosin-N(2)-yl)-N-desmethyltamoxifen as the major DNA adduct formed by alpha-Hydroxy-N-desmethyltamoxifen. This adduct was observed both in vitro, using alpha-sulfoxy-N-desmethyltamoxifen, and in vivo, in the livers of rats treated with tamoxifen or alpha-Hydroxy-N-desmethyltamoxifen [].

Q4: Does the formation of DNA adducts by tamoxifen and its metabolites occur in organs other than the liver?

A: While tamoxifen and alpha-Hydroxy-N-desmethyltamoxifen induce DNA adduct formation in the liver, studies show limited evidence of adduct formation in other organs. Research in rats found no significant increase in DNA adducts in the uterus, spleen, thymus, bone marrow, stomach, kidney, or colon after treatment with tamoxifen or alpha-Hydroxy-N-desmethyltamoxifen [, ].

Q5: What is the potential role of specific cytochrome P450 enzymes in the formation of alpha-Hydroxy-N-desmethyltamoxifen?

A: While the specific enzymes responsible for the formation of alpha-Hydroxy-N-desmethyltamoxifen have not been definitively identified, research suggests that several cytochrome P450 enzymes may play a role. One study identified alpha-hydroxy-N-desmethyltamoxifen as a novel metabolite produced during the incubation of tamoxifen with rat liver microsomes, implicating the involvement of cytochrome P450 enzymes in its formation []. Further investigation is needed to fully elucidate the specific enzymes and pathways involved.

Q6: What are the implications of the organ-specific genotoxicity of tamoxifen for its carcinogenicity in humans?

A: The observation that tamoxifen primarily forms DNA adducts in the liver but not in other tissues, such as the uterus, suggests that it may act through different carcinogenic mechanisms in different organs. While the formation of DNA adducts points to a genotoxic mechanism in the liver, the lack of adducts in the uterus suggests a non-genotoxic mechanism might be responsible for tumor formation in this organ []. Understanding these organ-specific mechanisms is crucial for assessing the potential risks and benefits of tamoxifen use in humans.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。